molecular formula C10H10O4 B570204 (S)-7-Hydroxychroman-2-carboxylic acid CAS No. 124356-21-4

(S)-7-Hydroxychroman-2-carboxylic acid

Cat. No.: B570204
CAS No.: 124356-21-4
M. Wt: 194.186
InChI Key: NONJZGQBLPTNTD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-7-Hydroxychroman-2-carboxylic acid is a chiral compound belonging to the class of chroman derivatives Chromans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Hydroxychroman-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric synthesis starting from a suitable chroman precursor. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as chiral ligands or enzymes to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Hydroxychroman-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-chroman-2-carboxylic acid.

    Reduction: Formation of 7-hydroxychroman-2-methanol.

    Substitution: Formation of various substituted chroman derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-7-Hydroxychroman-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-7-Hydroxychroman-2-carboxylic acid involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell survival, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxychroman-2-carboxylic acid: The racemic mixture of the compound.

    7-Hydroxychroman-2-carboxamide: A derivative with an amide group instead of a carboxylic acid.

    7-Hydroxychroman-2-methanol: A reduced form of the compound.

Uniqueness

(S)-7-Hydroxychroman-2-carboxylic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic mixture or other derivatives. The (S)-enantiomer may exhibit higher potency or selectivity in certain applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1,3,5,8,11H,2,4H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONJZGQBLPTNTD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C=C2)O)O[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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